molecular formula C21H16N2O2S B6069188 2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one

2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B6069188
M. Wt: 360.4 g/mol
InChI Key: RARXDCVMDHDSET-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TZD and has a thiazolidine ring, which is fused with an imine group and a substituted benzylidene moiety. The compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets. For example, the anti-inflammatory activity of the compound is thought to be mediated through the inhibition of NF-κB signaling pathway. Similarly, the anti-cancer activity of the compound is thought to be mediated through the induction of apoptosis and inhibition of cell cycle progression.
Biochemical and Physiological Effects:
2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, the compound has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications and its ability to interact with various cellular targets. However, the limitations of using this compound include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on 2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one. One potential direction is to investigate the compound's potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore the compound's anti-cancer activity in vivo and to investigate its potential as a chemotherapeutic agent. Additionally, further research is needed to understand the exact mechanism of action of the compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one can be achieved through several methods. One of the most commonly used methods is the reaction between 2-aminothiazole and substituted benzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction is followed by the condensation of the resulting compound with 1-naphthylmethanol in the presence of sodium hydroxide and ethanol. The final product is obtained through the addition of hydrazine hydrate to the reaction mixture.

Scientific Research Applications

2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, the compound has been found to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

(5Z)-2-amino-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c22-21-23-20(24)19(26-21)12-14-5-3-9-17(11-14)25-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2,(H2,22,23,24)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARXDCVMDHDSET-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\4/C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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